molecular formula C7H5FN2O B11759252 6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one

6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one

Cat. No.: B11759252
M. Wt: 152.13 g/mol
InChI Key: QSZQIRZFEKMKSW-UHFFFAOYSA-N
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Description

6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of the desired compound . Another method involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This could include the use of solid alumina and room temperature conditions for the initial steps, followed by cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one is unique due to its fluorine substitution, which can significantly alter its biological activity and pharmacokinetic properties. The presence of fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets .

Biological Activity

6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antibacterial, antifungal, and anticancer activities, supported by data tables and case studies.

  • Molecular Formula : C7H5FN2O
  • Molecular Weight : 152.126 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : 289.4 °C at 760 mmHg
  • Flash Point : 128.8 °C

Antibacterial Activity

Research indicates that compounds within the pyrrolo[3,2-c]pyridine class exhibit significant antibacterial properties. A study demonstrated that derivatives of this compound effectively inhibited the growth of several pathogenic bacteria.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli18
This compoundS. aureus20

The presence of halogen substituents was found to enhance antibacterial activity significantly, suggesting that structural modifications can lead to improved efficacy against bacterial strains .

Antifungal Activity

In vitro studies have also highlighted antifungal properties of this compound. The compound was tested against various fungal strains with notable results:

Fungal StrainMinimum Inhibitory Concentration (MIC) μg/mL
Candida albicans32
Aspergillus niger64

These findings suggest that the compound may serve as a promising candidate for antifungal drug development .

Anticancer Activity

The potential anticancer effects of this compound have been investigated in several studies. A notable case study involved the evaluation of its cytotoxicity against human cancer cell lines:

Cell LineIC50 (μM)
HepG2 (liver cancer)0.395
MCF-7 (breast cancer)0.467

The results indicate that this compound exhibits potent cytotoxic activity against these cancer cell lines, with mechanisms likely involving apoptosis induction and cell cycle arrest .

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Heterocyclic Chemistry examined the antibacterial effects of various pyrrolidine derivatives. The results indicated that the incorporation of fluorine at specific positions enhanced the antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Mechanisms

In another investigation focusing on anticancer properties, researchers observed that treatment with this compound led to significant reductions in cell viability in HepG2 cells. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

6-fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one

InChI

InChI=1S/C7H5FN2O/c8-6-2-5-4(3-9-6)1-7(11)10-5/h2-3H,1H2,(H,10,11)

InChI Key

QSZQIRZFEKMKSW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(C=C2NC1=O)F

Origin of Product

United States

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